

Generating Camp Gene Knockout Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *mCRAMP*

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These application notes provide a comprehensive guide to generating and characterizing Camp gene knockout mouse models using CRISPR/Cas9 technology. The murine Camp gene encodes for the cathelicidin-related antimicrobial peptide (CRAMP), the ortholog of human LL-37. CRAMP is a crucial component of the innate immune system, playing a role in antimicrobial defense, inflammation, wound healing, and angiogenesis.[1][2] The generation of Camp knockout mice is invaluable for studying its biological functions and its potential as a therapeutic target.

Data Presentation

The efficiency of CRISPR/Cas9-mediated gene editing for generating knockout mice can vary based on several factors, including the target gene, guide RNA efficiency, and the specific protocol used. Below is a summary of representative quantitative data for CRISPR/Cas9-mediated gene editing in mice.

Parameter	Representative Value	Notes
Frequency of indel mutations in F0 mice	20-70%	The percentage of founder mice with insertions or deletions at the target locus.
Biallelic mutation rate in newborn mice	38.5% - 50%	Represents the percentage of offspring carrying mutations in both alleles of the target gene. [3]
Germline transmission rate from founder mice	Variable	Dependent on the extent of mosaicism in the founder's germ cells.
Survival rate of microinjected zygotes	High	Generally high with experienced personnel and optimized protocols.

Experimental Protocols

Guide RNA (gRNA) Design and Preparation

Objective: To design and synthesize highly specific and efficient gRNAs targeting the mouse Camp gene.

Protocol:

- **Sequence Retrieval:** Obtain the genomic sequence of the mouse Camp gene from a public database such as the National Center for Biotechnology Information (NCBI) or Ensembl. The mouse Camp gene is located on chromosome 9.[4]
- **gRNA Design:** Utilize online gRNA design tools like CHOPCHOP or Benchling to identify potential gRNA sequences within the coding exons of the Camp gene.
 - **Target Selection:** Choose target sequences that are unique to the Camp gene to minimize off-target effects.

- PAM Sequence: Ensure the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9).
- Scoring: Select 2-3 gRNAs with high predicted on-target efficiency scores and low off-target scores.
- gRNA Synthesis: Synthesize the selected gRNAs. This can be done commercially or in the lab using in vitro transcription kits.

Preparation of CRISPR/Cas9 Ribonucleoprotein (RNP) Complex

Objective: To assemble the Cas9 protein and gRNA into a functional RNP complex for microinjection.

Protocol:

- Reagent Preparation: Resuspend lyophilized Cas9 nuclease and synthetic gRNA in the recommended buffers.
- Complex Formation: Mix the Cas9 protein and gRNA at a specific molar ratio (e.g., 1:1.2) and incubate at room temperature for 10-15 minutes to allow for RNP complex assembly.
- Centrifugation: Centrifuge the RNP mixture to pellet any precipitates before microinjection.

Zygote Microinjection and Embryo Transfer

Objective: To deliver the CRISPR/Cas9 RNP complex into fertilized mouse eggs and transfer them to a surrogate mother.

Protocol:

- Superovulation and Mating: Induce superovulation in female mice (e.g., C57BL/6 strain) using hormone injections and set up matings with stud males.
- Zygote Collection: Harvest fertilized one-cell embryos (zygotes) from the oviducts of successfully mated females.

- **Microinjection:** Using a microinjection station, inject the prepared CRISPR/Cas9 RNP complex into the cytoplasm or pronucleus of the collected zygotes.[3]
- **Embryo Transfer:** Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.

Genotyping of Founder Mice

Objective: To identify founder mice (F0 generation) carrying mutations in the Camp gene.

Protocol:

- **DNA Extraction:** When pups are of a suitable age, collect a small tail biopsy and extract genomic DNA. A common method involves digestion with proteinase K followed by DNA purification.[3]
- **PCR Amplification:** Design PCR primers that flank the gRNA target site in the Camp gene. Use these primers to amplify the target region from the extracted genomic DNA.
- **Mutation Detection:**
 - **Gel Electrophoresis:** The presence of insertions or deletions (indels) can sometimes be detected as a size shift on an agarose gel compared to the wild-type PCR product.
 - **Sanger Sequencing:** For confirmation and to determine the exact nature of the mutation, sequence the PCR products. This will reveal any indels or other alterations at the target site.
- **Identification of Founders:** Identify the mice that have mutations in the Camp gene. These are the founder mice that will be used for breeding to establish the knockout line.

Phenotypic Analysis of Camp Knockout Mice

Objective: To characterize the phenotype of the generated Camp knockout mice.

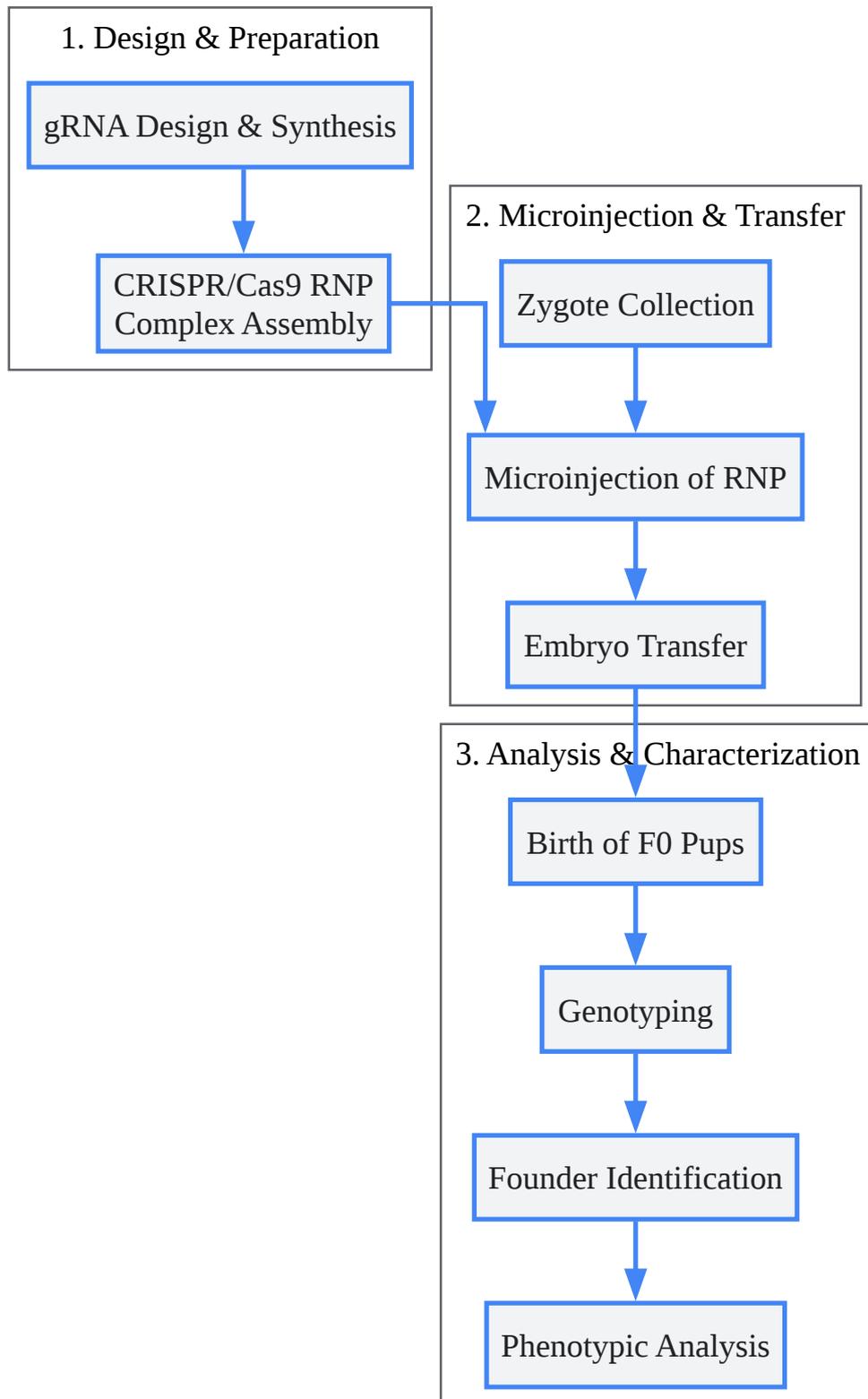
Background: Camp knockout mice are viable and fertile with no major physical or behavioral abnormalities.[1] However, they exhibit increased susceptibility to bacterial infections.[1][2]

Example Protocol: Skin Infection Model

- **Infection:** Subcutaneously inject a defined dose of a pathogenic bacterium, such as Group A Streptococcus, into the skin of both Camp knockout and wild-type control mice.
- **Monitoring:** Monitor the mice daily for the development and progression of skin lesions, measuring the lesion size.
- **Bacterial Load:** At specific time points, euthanize a subset of mice, excise the infected skin tissue, homogenize it, and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFUs).
- **Histological Analysis:** Collect skin tissue for histological analysis to assess the inflammatory response and tissue damage.

Visualizations

Experimental Workflow

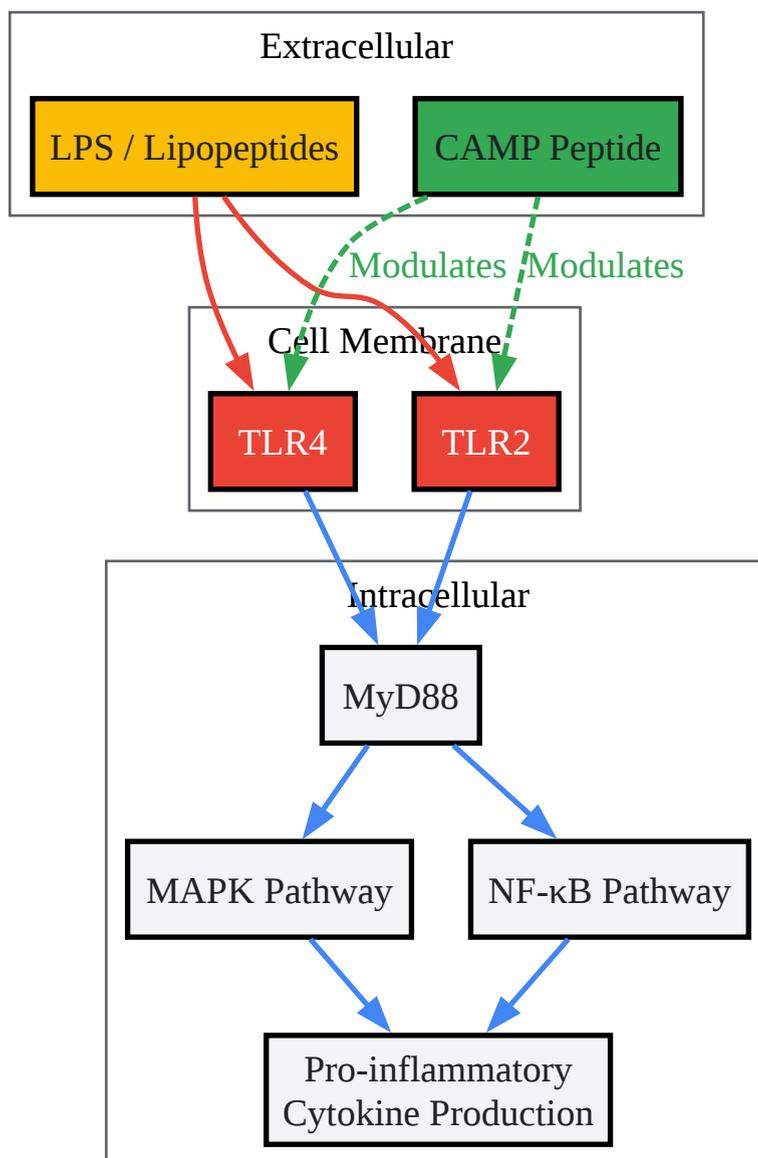


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Caption: Workflow for generating Camp knockout mice.

CAMP Signaling Pathway Modulation

Cathelicidin antimicrobial peptide (CAMP), the protein product of the Camp gene, is known to modulate inflammatory responses, in part through its interaction with Toll-like receptors (TLRs).



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Caption: Modulation of TLR signaling by CAMP peptide.

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